molecular formula C16H13N3O3 B2921921 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide CAS No. 241488-09-5

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B2921921
CAS No.: 241488-09-5
M. Wt: 295.298
InChI Key: HHVACQAPMKOYED-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine ring system, which is a fused two-ring structure containing nitrogen atoms, and a methoxyphenyl group attached to it.

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide are currently unknown. The compound shares structural similarities with other methoxyphenyl compounds , suggesting it may interact with similar biological targets.

Mode of Action

Given its structural similarity to other methoxyphenyl compounds, it may interact directly with its targets, leading to changes in cellular processes . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Some methoxyphenyl compounds have been found to interact with various biochemical pathways , but it is unclear if this compound affects the same pathways

Pharmacokinetics

Some related compounds have been found to undergo rapid metabolism and wide tissue distribution , suggesting this compound may have similar properties.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, pH, temperature, and the presence of other molecules could potentially affect its activity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multiple steps, starting with the formation of the phthalazine core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phthalazine ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: The methoxyphenyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, derivatives of this compound may be explored for their biological activity. For example, they could be tested for antimicrobial, antifungal, or anticancer properties.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

Industry: In industry, this compound might be used in the production of dyes, pigments, or other chemical products that require specific structural features.

Comparison with Similar Compounds

  • Phthalazine derivatives: Other compounds with similar phthalazine structures may have different substituents or functional groups.

  • Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness: What sets 3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide apart is its specific combination of the phthalazine ring and the methoxyphenyl group, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-8-6-10(7-9-11)19-16(21)13-5-3-2-4-12(13)14(18-19)15(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVACQAPMKOYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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